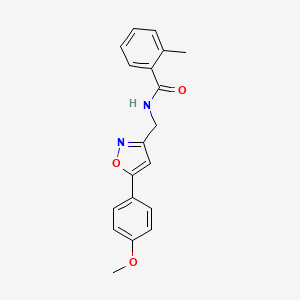

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide

Description

Historical Context of Isoxazole Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, emerged as a pivotal scaffold in organic chemistry following its first synthesis in the early 20th century. Early work by Claisen and Curtius laid the groundwork for isoxazole synthesis via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, a method still widely employed today. The discovery of naturally occurring isoxazoles, such as ibotenic acid from Amanita muscaria mushrooms, highlighted their biological relevance and spurred interest in synthetic analogs. By the mid-20th century, isoxazole derivatives entered clinical use, exemplified by β-lactamase-resistant antibiotics like cloxacillin, which features an isoxazolyl side chain to enhance stability against enzymatic degradation.

The integration of benzamide moieties into isoxazole frameworks gained momentum in the 1980s, driven by the need for compounds with improved pharmacokinetic properties. Benzamide’s planar aromatic structure and hydrogen-bonding capacity made it an ideal pharmacophore for targeting enzymes and receptors. This convergence of isoxazole and benzamide chemistry enabled the development of derivatives with enhanced bioactivity, setting the stage for compounds like N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide .

Significance in Medicinal Chemistry

This compound exemplifies the strategic design of hybrid molecules in modern drug discovery. Its structure combines three pharmacologically critical elements:

- Isoxazole core : Imparts metabolic stability and facilitates interactions with hydrophobic enzyme pockets.

- 4-Methoxyphenyl substituent : Enhances solubility and modulates electronic properties for improved target binding.

- 2-Methylbenzamide group : Serves as a hydrogen-bond donor/acceptor, crucial for engaging active-site residues in proteins.

Recent studies have identified isoxazole-benzamide derivatives as potent modulators of bacterial cell division proteins (e.g., FtsZ) and histone deacetylases (HDACs). For instance, analogs of this compound demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting FtsZ polymerization, a mechanism distinct from traditional β-lactams. In oncology, structurally related compounds like SS-208 exhibited HDAC6-selective inhibition, promoting antitumor immune responses in melanoma models. These findings underscore the versatility of the isoxazole-benzamide scaffold in addressing multidrug resistance and complex disease pathways.

Structural Features and Pharmacophore Significance

The molecular architecture of This compound (molecular formula: C₂₀H₂₀N₂O₃; molecular weight: 336.4 g/mol) can be deconstructed into four key regions:

Computational docking studies reveal that the methylene linker positions the benzamide group to form critical hydrogen bonds with residues in the FtsZ GTPase domain (e.g., Asn24 and Gly108), while the isoxazole ring occupies a hydrophobic cleft near Val203. Similarly, in HDAC6 inhibition, the isoxazole’s oxygen atom coordinates with the catalytic zinc ion, a interaction stabilized by the 4-methoxyphenyl group’s electron-donating effects.

The compound’s synthetic accessibility further enhances its appeal. A representative pathway involves:

- Isoxazole ring formation : Cyclocondensation of 4-methoxyphenylacetylene with chloroxime under Cu(I) catalysis.

- Methylation : Introduction of the methyl group at the benzamide’s ortho position via Friedel-Crafts alkylation.

- Amide coupling : Reaction of the isoxazole-methylamine intermediate with 2-methylbenzoyl chloride using Hünig’s base.

This modular synthesis allows for rapid analog generation, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)19(22)20-12-15-11-18(24-21-15)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUOQSJYZNZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is to react 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with chloroacetyl chloride to yield the isoxazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or isoxazoles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The substitution pattern on the benzamide (e.g., 2-methyl vs. 3-methoxy) and the choice of heterocycle (isoxazole, oxadiazole, thiadiazole) critically influence bioactivity. For example, LMM5’s oxadiazole core and sulfamoyl group confer antifungal properties, whereas fluxametamide’s dihydroisoxazoline and halogenated aryl groups enhance pesticidal activity .

Synthetic Accessibility : High-yield syntheses (e.g., 80% for compound 8a in ) demonstrate feasibility for scaling benzamide-heterocycle hybrids, though the target compound’s synthesis remains unconfirmed .

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Molecular Structure and Properties

The compound's molecular formula is with a molecular weight of 270.33 g/mol. The structure includes an isoxazole ring substituted with a methoxyphenyl group, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cancer cell proliferation and survival.

Biological Activity Overview

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

-

Neuroprotective Properties :

- Some studies have reported neuroprotective effects, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Study :

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM for MCF-7, indicating significant cytotoxicity. -

Inflammation Model :

In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.